molecular formula C7H7BrF2N2O2 B2418086 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid CAS No. 1856047-21-6

3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid

Cat. No.: B2418086
CAS No.: 1856047-21-6
M. Wt: 269.046
InChI Key: FISVNSGVQJTLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid is a chemical compound with the molecular formula C7H7BrF2N2O2 It is characterized by the presence of a bromine atom, a difluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid typically involves the reaction of 4-bromo-3-(difluoromethyl)pyrazole with propanoic acid under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. For example, the Suzuki–Miyaura coupling reaction is a common method used to form carbon-carbon bonds in the synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the chemical structure.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid include other pyrazole derivatives with different substituents, such as:

  • 3-(Difluoromethyl)-1H-pyrazole
  • 4-Bromo-1H-pyrazole
  • 3-(Trifluoromethyl)-1H-pyrazole

Uniqueness

The uniqueness of this compound lies in its specific combination of a bromine atom, a difluoromethyl group, and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-[4-bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF2N2O2/c8-4-3-12(2-1-5(13)14)11-6(4)7(9)10/h3,7H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISVNSGVQJTLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCC(=O)O)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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